1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one
Description
1,2,3,4,6,7,11b,12-Octahydro-13H-isoquino[2,1-a]quinolin-13-one is a polycyclic organic compound featuring a fused bicyclic framework comprising partially hydrogenated isoquinoline and quinolinone moieties. The compound’s structure includes a ketone group at position 13 and octahydro (eight hydrogen-saturated) carbon centers, which confer rigidity and influence its physicochemical properties.
Properties
CAS No. |
4155-70-8 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1,2,3,4,6,7,11b,12-octahydroisoquinolino[2,1-a]quinolin-13-one |
InChI |
InChI=1S/C17H19NO/c19-17-11-16-13-6-2-1-5-12(13)9-10-18(16)15-8-4-3-7-14(15)17/h1-2,5-6,16H,3-4,7-11H2 |
InChI Key |
DQGJCVQOGLJWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)CC3N2CCC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other polycyclic quinolinones and isoquinoline derivatives allow for comparative analysis. Key analogs are discussed below.
9,10-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13H-isoquino[2,1-a]quinolin-13-one
- Structural Difference : This analog introduces methoxy (-OCH₃) groups at positions 9 and 10 on the aromatic rings.
- Impact on Properties: Polarity: Methoxy groups increase polarity compared to the parent compound, enhancing solubility in polar solvents like methanol or acetone. Reactivity: Electron-donating methoxy groups may stabilize intermediates in electrophilic substitution reactions or alter binding affinity in biological systems. Molecular Weight: Higher molecular weight (Δ ~60 g/mol) due to two methoxy substituents .
Octahydro-4(1H)-quinolinone Derivatives
- Examples: 2-Azabicyclo[3.3.1]nonan-7-one, 2-methyl (CAS 62233-24-3): A bicyclic ketone with a methyl group on the nitrogen atom. Ethanone,1-(1,2,5-trimethyl-4-piperidinyl): A piperidinyl-substituted ketone with three methyl groups.
- Key Differences: Reduced ring fusion (non-fused bicyclic systems) decreases structural rigidity.
Substituted Bicyclic Ketones
- Reactivity : The strained aziridine ring may increase electrophilicity, making the compound prone to ring-opening reactions, which is absent in the target compound .
Comparative Data Table
| Compound Name | Substituents | Molecular Features | Hypothesized Properties |
|---|---|---|---|
| 1,2,3,4,6,7,11b,12-Octahydro-13H-isoquino[2,1-a]quinolin-13-one | None | Fused bicyclic, ketone | Moderate polarity, rigid structure |
| 9,10-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13H-isoquino[2,1-a]quinolin-13-one | Methoxy (-OCH₃) at C9, C10 | Increased polarity, aromatic O | Enhanced solubility, stabilized resonance |
| 2-Azabicyclo[3.3.1]nonan-7-one, 2-methyl | Methyl on N, non-fused bicyclic | Bicyclic ketone, methylated N | Higher hydrophobicity, flexible scaffold |
| Cyclohexanone,2-[1-(1-aziridinyl)butyl] | Aziridine substituent | Strained amine ring | High reactivity, potential crosslinking agent |
Research Findings and Implications
- Reactivity : The absence of methoxy or aziridine groups in the target compound likely reduces its electrophilic character compared to analogs, making it less reactive in nucleophilic environments .
- Methoxy-substituted analogs may exhibit improved pharmacokinetic profiles due to polarity modulation .
- Environmental Stability : Unlike halogenated contaminants (e.g., PFBS in ), the target compound’s fully hydrogenated structure may reduce environmental persistence, though this remains speculative without degradation studies.
Biological Activity
1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one (CAS Number: 5114-73-8) is a compound that belongs to the isoquinoline family. Its derivatives have been studied for various biological activities including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.39 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 485.9 °C |
| Flash Point | 247.6 °C |
Anticancer Activity
Recent studies have highlighted the potential of isoquinoline derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation in various in vitro studies.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax. The IC50 value was found to be significantly lower than that of standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
- Research Findings : In a screening assay against various bacterial strains including E. coli and Staphylococcus aureus, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to commonly used antibiotics .
Neuroprotective Effects
The neuroprotective potential of the compound has been explored in models of neurodegenerative diseases.
- Experimental Evidence : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) as a catalyst under mild conditions. Key intermediates, such as ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates, are hydrolyzed with aqueous ethanolic NaOH. Reaction temperature (e.g., 70–150°C) and catalyst choice (PPA vs. Eaton’s reagent) critically affect cyclization efficiency, with yields ranging from 69–85% .
- Data Consideration : Optimize catalyst loading (e.g., 10 mol% CAN for intermediate steps) and monitor reaction progress via TLC to minimize side products .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of elemental analysis, / NMR, and mass spectrometry (ESI-MS). For example, NMR can confirm the presence of a ketone group at position 13, while ESI-MS validates molecular weight (e.g., m/z 307.4 for CHNO) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodology : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles), work in a fume hood, and maintain emergency protocols (e.g., NaHCO neutralization for spills). Emergency contacts should be accessible during working hours .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis of this compound?
- Methodology : Apply factorial designs to evaluate variables like temperature, catalyst concentration, and solvent polarity. For example, a central composite design (CCD) could map the interaction between PPA concentration (5–15 wt%) and reaction time (3–7 hours) to maximize yield .
- Data Analysis : Use ANOVA to identify significant factors. For instance, a study on analogous quinolones found temperature contributed 62% to yield variance, while catalyst loading accounted for 28% .
Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., cycloadditions)?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and electron density maps. For example, the ketone group at position 13 shows high electrophilicity, making it a candidate for nucleophilic attacks .
- Validation : Compare computational results with experimental NMR chemical shifts (e.g., δ 2.8–3.2 ppm for protons near the ketone) .
Q. How do structural modifications (e.g., substituent effects) influence biological activity?
- Methodology : Synthesize derivatives (e.g., tert-butyl-substituted analogs) and assess bioactivity via in vitro assays. For example, bulky substituents at position 12 reduce membrane permeability in cytotoxicity studies .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO) showed 3× higher inhibition of alkaline phosphatase compared to unmodified analogs .
Data Contradiction and Resolution
Q. Conflicting reports exist on the optimal solvent for Friedel-Crafts acylation. How can researchers resolve this?
- Analysis : Some studies recommend PPA as a solvent/catalyst, while others use Eaton’s reagent in CHCN. The choice depends on substituent stability: PPA is superior for electron-rich systems (e.g., methoxy groups), whereas Eaton’s reagent minimizes side reactions in tert-butyl derivatives .
- Resolution : Conduct a solvent screening study with polarity indices (e.g., Kamlet-Taft parameters) to correlate solvent choice with yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
